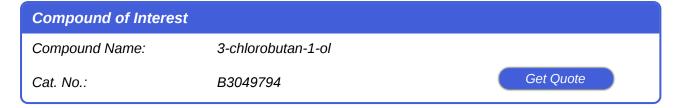


Spectroscopic Analysis of 3-Chlorobutan-1-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-chlorobutan-1-ol**, a key chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-chlorobutan-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
1.56	Doublet	6.6	3H	СН₃-
1.85	Multiplet	2H	-CH2-CH2OH	
3.80	Triplet	6.2	2H	-CH₂OH
4.15	Multiplet	1H	-CHCI-	
2.5 (variable)	Singlet (broad)	1H	-OH	

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
22.5	СН₃	C4
41.8	CH ₂	C2
59.9	CH ₂	C1
60.2	СН	C3

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Strong, Broad	O-H stretch (alcohol)
2970, 2930, 2870	Medium	C-H stretch (alkane)
1450	Medium	C-H bend (alkane)
1050	Strong	C-O stretch (primary alcohol)
750	Strong	C-Cl stretch (alkyl halide)

Mass Spectrometry (MS)



Electron Ionization (EI) Mass Spectrum Data

m/z	Relative Intensity (%)	Assignment
108	5	[M] ⁺ (³⁵ Cl)
110	1.6	[M] ⁺ (³⁷ Cl)
73	100	[M - CI]+
55	85	[C4H7]+
45	70	[CH ₂ CH ₂ OH]+
43	65	[C ₃ H ₇] ⁺
27	50	[C ₂ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

A solution of **3-chlorobutan-1-ol** (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a clean, dry 5 mm NMR tube.[1] The sample is thoroughly mixed to ensure homogeneity. The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize its homogeneity. For ¹H NMR, the spectrum is acquired using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the carbon atoms. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy



Attenuated Total Reflectance (ATR) FT-IR Protocol

A background spectrum of the clean ATR crystal is recorded. A small drop of neat **3-chlorobutan-1-ol** is then placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface. The spectrum of the sample is then recorded over a typical range of 4000-400 cm⁻¹. An appropriate number of scans are co-added to obtain a high-quality spectrum. After the measurement, the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and dried.

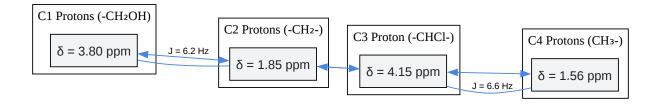
Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry Protocol

A small amount of the volatile **3-chlorobutan-1-ol** sample is introduced into the ion source of the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe. In the ion source, the sample is vaporized and then bombarded with a beam of highenergy electrons (typically 70 eV), causing ionization and fragmentation of the molecules. The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

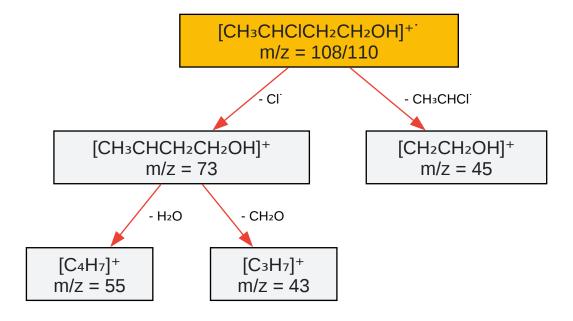
The following diagrams illustrate key aspects of the spectroscopic analysis of **3-chlorobutan-1-ol**.



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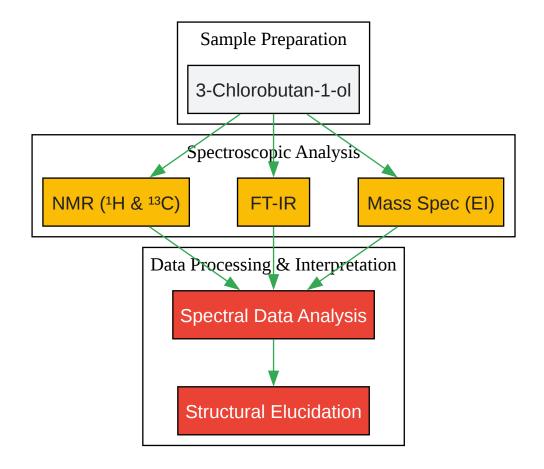
Figure 1: ¹H NMR spin-spin coupling relationships in **3-chlorobutan-1-ol**.





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Figure 2: Key fragmentation pathways of **3-chlorobutan-1-ol** in EI-MS.





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Figure 3: General workflow for the spectroscopic analysis of **3-chlorobutan-1-ol**.

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References

- 1. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
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